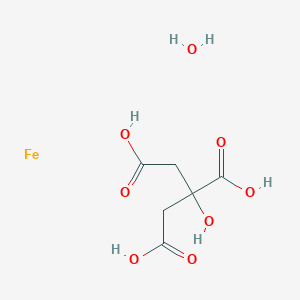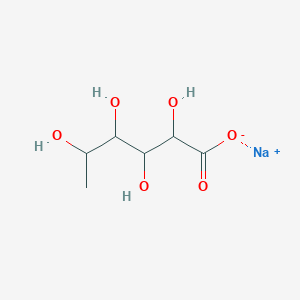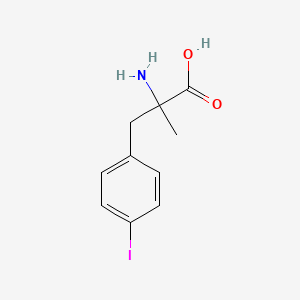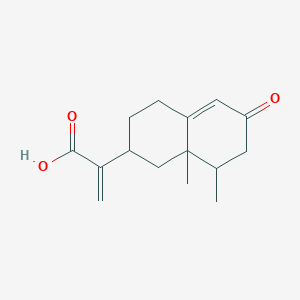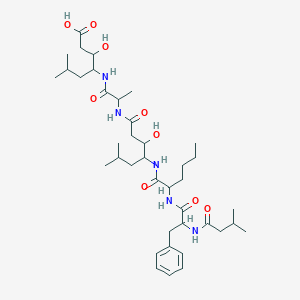![molecular formula C18H20BrNO6 B12318980 N-[2-(6-Bromo-naphthalen-2-yloxy)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B12318980.png)
N-[2-(6-Bromo-naphthalen-2-yloxy)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a chemical compound known for its utility in biochemical assays, particularly as a substrate for beta-glycosidases. This compound is often used in enzymatic activity staining and detection assays due to its ability to form colored products upon hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 6-bromo-2-naphthol with 2-acetamido-2-deoxy-D-glucopyranosyl chloride. The reaction is carried out under anhydrous conditions using a suitable base such as silver oxide or silver carbonate to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Substitution: The bromine atom in the naphthyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using beta-glycosidases in an aqueous buffer solution.
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is widely used in scientific research for:
Biochemical Assays: As a substrate for beta-glycosidases in enzymatic activity assays.
Histochemistry: Used in staining techniques to localize beta-glycosidase activity in tissue sections.
Cancer Research: Facilitates the detection and examination of disease-related proteins, particularly those associated with cancer.
Mechanism of Action
The compound acts as a substrate for beta-glycosidases. Upon enzymatic hydrolysis, it releases 6-bromo-2-naphthol, which forms an insoluble colored product. This reaction is utilized in various assays to visualize and quantify enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Another substrate used in enzymatic assays, known for its fluorescent properties.
6-Bromo-2-naphthyl beta-D-glucopyranoside: Similar in structure but lacks the acetamido group, making it less specific for certain enzymatic reactions.
Uniqueness
6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its specific interaction with beta-glycosidases and its ability to form a colored product upon hydrolysis, making it highly valuable in biochemical and histochemical assays .
Properties
Molecular Formula |
C18H20BrNO6 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-[2-(6-bromonaphthalen-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C18H20BrNO6/c1-9(22)20-15-17(24)16(23)14(8-21)26-18(15)25-13-5-3-10-6-12(19)4-2-11(10)7-13/h2-7,14-18,21,23-24H,8H2,1H3,(H,20,22) |
InChI Key |
XCLZKJDWMYDYOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)C=C(C=C3)Br)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl) acetate](/img/structure/B12318900.png)
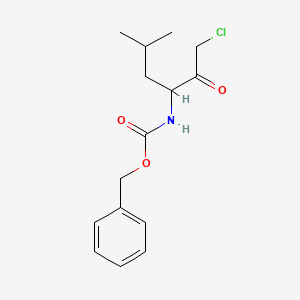

![(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl) propanoate](/img/structure/B12318916.png)
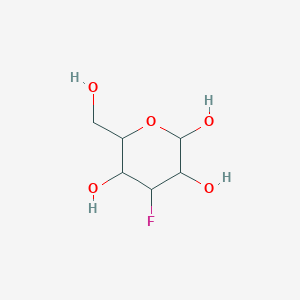

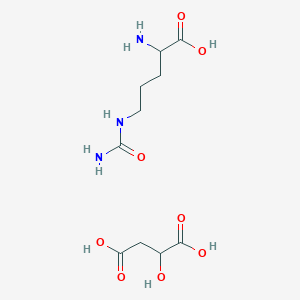
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
